molecular formula C17H16N6O2S2 B2918024 3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 674339-29-8

3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2918024
CAS No.: 674339-29-8
M. Wt: 400.48
InChI Key: ZAZSZTBWCXJOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of a purine core and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Attachment of the Thiadiazole to the Purine Core: This step involves the nucleophilic substitution reaction where the thiadiazole moiety is attached to the purine core.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the purine core, particularly at the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to mimic natural substrates.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with various biological targets. It may exhibit antimicrobial, antiviral, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The thiadiazole moiety can interact with metal ions, while the purine core can bind to nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A simpler compound with similar structural features.

    Purine Derivatives: Compounds with a purine core but different substituents.

Uniqueness

The uniqueness of 3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combination of a purine core with a thiadiazole moiety, which imparts unique chemical and biological properties not found in simpler analogs.

Biological Activity

3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that exhibits diverse biological activities. This compound belongs to the purine derivatives and incorporates a thiadiazole moiety known for its pharmacological potential. This article will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6O2S2C_{18}H_{20}N_{6}O_{2}S^{2} with a molecular weight of 416.5 g/mol. The structure features a purine core substituted with various functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC18H20N6O2S2
Molecular Weight416.5 g/mol
CAS Number674356-53-7

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. A study highlighted that compounds with electron-withdrawing groups at specific positions showed enhanced activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study:
In a study examining the anticancer potential of related thiadiazole derivatives, compounds were synthesized and tested against MCF-7 cells. Results showed that certain modifications to the thiadiazole ring significantly improved cytotoxicity, suggesting a structure-activity relationship (SAR) where specific substitutions enhance biological efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound stem from its ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways. Studies have shown that compounds containing thiadiazole moieties demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Research Findings:
A review on thiadiazole derivatives indicated that those with halogen substituents exhibited potent antimicrobial effects. For instance, compounds with chlorine or bromine at the para position showed increased activity against several bacterial strains .

Antioxidant Activity

The antioxidant potential of 3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-methylphenyl)methyl has been investigated in various studies. The presence of electron-donating groups in its structure contributes to its ability to scavenge free radicals effectively .

Experimental Data:
In vitro assays demonstrated that this compound could reduce oxidative stress markers in cellular models. Comparative studies showed that its antioxidant activity was comparable to standard antioxidants like ascorbic acid .

The biological activities of this compound can be attributed to its interaction with specific molecular targets in biological systems:

  • Enzyme Inhibition: The thiadiazole ring may inhibit enzymes critical for cancer cell metabolism.
  • Membrane Disruption: The hydrophobic nature of certain substituents allows it to integrate into bacterial membranes, leading to cell lysis.
  • Free Radical Scavenging: The presence of hydroxyl groups enhances its ability to neutralize reactive oxygen species (ROS).

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S2/c1-9-5-4-6-11(7-9)8-23-12-13(22(3)15(25)19-14(12)24)18-16(23)27-17-21-20-10(2)26-17/h4-7H,8H2,1-3H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZSZTBWCXJOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SC4=NN=C(S4)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.